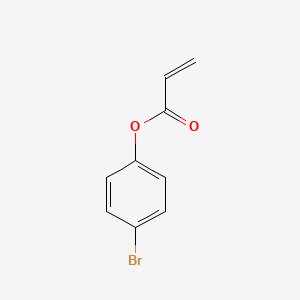![molecular formula C15H18N2O3 B1367651 2-[2-(4-Hydroxy-piperidin-1-yl)-ethyl]-isoindole-1,3-dione](/img/structure/B1367651.png)
2-[2-(4-Hydroxy-piperidin-1-yl)-ethyl]-isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-Hydroxy-piperidin-1-yl)-ethyl]-isoindole-1,3-dione is a compound belonging to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Vorbereitungsmethoden
The synthesis of 2-[2-(4-Hydroxy-piperidin-1-yl)-ethyl]-isoindole-1,3-dione can be achieved through various synthetic routes. One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity. Solventless conditions and green chemistry principles are increasingly being adopted to minimize environmental impact .
Analyse Chemischer Reaktionen
2-[2-(4-Hydroxy-piperidin-1-yl)-ethyl]-isoindole-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-[2-(4-Hydroxy-piperidin-1-yl)-ethyl]-isoindole-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it has shown potential as a ligand for dopamine receptors, suggesting applications in the treatment of neurological disorders such as Parkinson’s disease . Additionally, it has been investigated for its ability to inhibit β-amyloid protein aggregation, indicating potential use in Alzheimer’s disease treatment . In industry, it is used in the development of photochromic materials and polymer additives .
Wirkmechanismus
The mechanism of action of 2-[2-(4-Hydroxy-piperidin-1-yl)-ethyl]-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the dopamine receptor D2, interacting with key amino acid residues at its allosteric binding site . This interaction can influence dopamine signaling pathways, which are crucial in the regulation of mood, movement, and cognition. Additionally, its ability to inhibit β-amyloid protein aggregation suggests a mechanism involving the disruption of amyloid fibril formation .
Vergleich Mit ähnlichen Verbindungen
2-[2-(4-Hydroxy-piperidin-1-yl)-ethyl]-isoindole-1,3-dione can be compared with other similar compounds such as 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione . While both compounds share the isoindoline-1,3-dione scaffold, their substituents and functional groups differ, leading to variations in their chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C15H18N2O3 |
|---|---|
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
2-[2-(4-hydroxypiperidin-1-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H18N2O3/c18-11-5-7-16(8-6-11)9-10-17-14(19)12-3-1-2-4-13(12)15(17)20/h1-4,11,18H,5-10H2 |
InChI-Schlüssel |
HXANTTQCFUDSOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1O)CCN2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3S,8AR)-3-[(1S)-1-methylpropyl]hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1367573.png)
![2-[(Trimethylsilyl)ethynyl]benzonitrile](/img/structure/B1367576.png)










